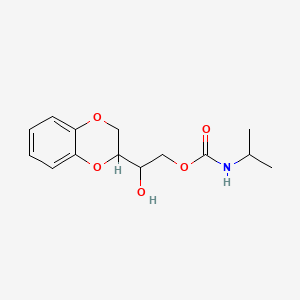
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse pharmacological activities, including cardiovascular and central nervous system effects. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the hydroxyethyl and isopropylcarbamate groups. One common method involves the reaction of 1,4-benzodioxane with ethylene oxide to form 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl ether, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it to amines.
Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on cardiovascular and central nervous systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
2-(1,4-Benzodioxan-2-yl)ethanol: A related compound with a hydroxyethyl group.
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethylamine: A derivative with an amine group instead of a carbamate.
Uniqueness
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is unique due to the presence of both hydroxyethyl and isopropylcarbamate groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
13887-59-7 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-9(2)15-14(17)19-7-10(16)13-8-18-11-5-3-4-6-12(11)20-13/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
HHPCQLLZYJQHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















